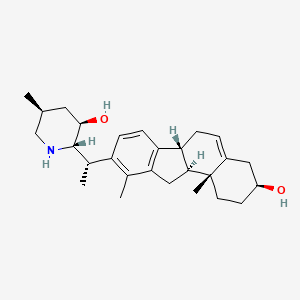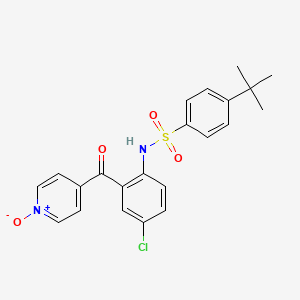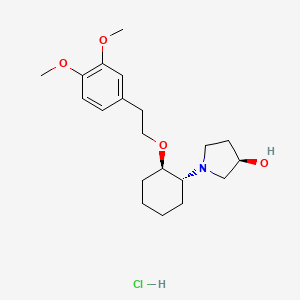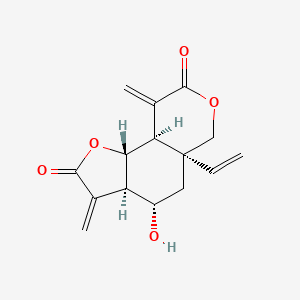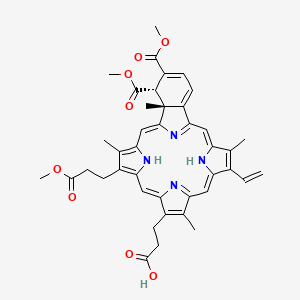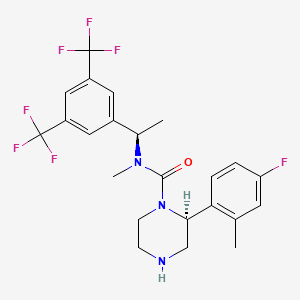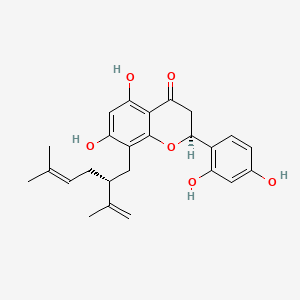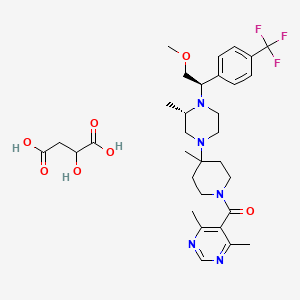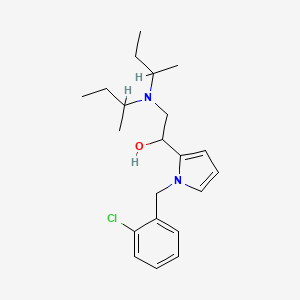
Amsacrinhydrochlorid
Übersicht
Beschreibung
Amsacrinhydrochlorid ist ein Aminoacridinderivat, das für seine potente interkalierende antineoplastische Eigenschaften bekannt ist. Es wird hauptsächlich zur Behandlung von akuten Leukämien und malignen Lymphomen eingesetzt. Es hat eine begrenzte Wirksamkeit gegen solide Tumoren. This compound wird häufig in Kombination mit anderen antineoplastischen Wirkstoffen in Chemotherapieprotokollen eingesetzt .
Wissenschaftliche Forschungsanwendungen
Amsacrinhydrochlorid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung verwendet, um die DNA-Interkalation und die Topoisomerase-Inhibition zu untersuchen.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse, einschließlich Apoptose und Zellzyklusregulation.
Medizin: Wird hauptsächlich in der Chemotherapie zur Behandlung von akuten Leukämien und malignen Lymphomen eingesetzt. Es wird auch auf seine potenzielle Verwendung in Kombinationstherapien untersucht.
Industrie: Wird bei der Entwicklung neuer antineoplastischer Wirkstoffe und als Referenzverbindung in der Arzneimittelforschung verwendet .
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es durch Interkalation und externe Bindung an DNA bindet. Es hat eine Basenspezifität für Adenin-Thymin-Paare. Die Verbindung induziert DNA-Doppelstrangbrüche, indem sie das Enzym DNA-Topoisomerase II hemmt. Diese Hemmung verhindert die korrekte Trennung der Tochterchromatiden während der Zellteilung, was zum Zelltod führt. Zusätzlich erzeugt this compound reaktive Sauerstoffspezies, was zusätzlich zu seinen zytotoxischen Wirkungen beiträgt .
Wirkmechanismus
Target of Action
Amsacrine hydrochloride primarily targets DNA and topoisomerase II . DNA is the genetic material of cells, and topoisomerase II is an enzyme that controls the overwinding or underwinding of DNA. The drug’s interaction with these targets disrupts the normal functioning of cells, particularly those that are rapidly dividing .
Mode of Action
Amsacrine hydrochloride interacts with its targets through intercalation and external binding . It has a base specificity for A-T pairs in the DNA . The drug appears to cleave DNA by inducing double-stranded breaks . It also inhibits the action of topoisomerase II , an enzyme that plays a crucial role in DNA replication and transcription .
Biochemical Pathways
The intercalation of amsacrine hydrochloride into DNA and its inhibition of topoisomerase II disrupt the normal biochemical pathways of DNA replication and transcription . This disruption prevents the cell from replicating its DNA and producing necessary proteins, leading to cell death .
Pharmacokinetics
It is known that the drug is used in combination with other antineoplastic agents in chemotherapy protocols .
Result of Action
The result of amsacrine hydrochloride’s action is the death of rapidly dividing cells, such as those found in acute leukemias and malignant lymphomas . The drug has poor activity in the treatment of solid tumors . It produces consistent but acceptable myelosuppression and cardiotoxic effects .
Action Environment
Safety and Hazards
Amsacrine hydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of accidental release, suitable extinguishing agents include water spray, carbon dioxide, dry chemical powder, or foam .
Biochemische Analyse
Biochemical Properties
Amsacrine hydrochloride binds to DNA through intercalation and external binding . It has a base specificity for A-T pairs . Rapidly dividing cells are two to four times more sensitive to amsacrine than are resting cells . Amsacrine appears to cleave DNA by inducing double-stranded breaks .
Cellular Effects
Amsacrine hydrochloride is effective in the treatment of acute leukemias and malignant lymphomas . It is frequently used in combination with other antineoplastic agents in chemotherapy protocols . It produces consistent but acceptable myelosuppression and cardiotoxic effects .
Molecular Mechanism
The molecular mechanism of action of Amsacrine hydrochloride involves its binding to DNA through intercalation and external binding . It has a base specificity for A-T pairs . Amsacrine appears to cleave DNA by inducing double-stranded breaks . Amsacrine also targets and inhibits topoisomerase II .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Amsacrinhydrochlorid wird durch eine Reihe von chemischen Reaktionen synthetisiert, bei denen eine Acridin-Einheit in eine Methansulfonanilid-Struktur eingeführt wird. Der Syntheseweg umfasst typischerweise die folgenden Schritte:
Bildung des Acridinderivats: Die Acridin-Einheit wird durch eine Reihe von Kondensationsreaktionen synthetisiert.
Bildung von Methansulfonanilid: Die Methansulfonanilid-Struktur wird durch Reaktion von Methansulfonylchlorid mit Anilin-Derivaten gebildet.
Kupplungsreaktion: Das Acridinderivat wird dann unter bestimmten Reaktionsbedingungen mit der Methansulfonanilid-Struktur gekoppelt, um Amsacrin zu bilden.
Bildung von Hydrochlorid: Im letzten Schritt wird Salzsäure hinzugefügt, um this compound zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound erfolgt nach ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung fortschrittlicher Reinigungsverfahren wie Umkristallisation und Chromatographie ist unerlässlich, um pharmazeutisches this compound zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Amsacrinhydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Amsacrin kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können die Acridin-Einheit verändern und ihre interkalierenden Eigenschaften beeinflussen.
Substitution: Substitutionsreaktionen können an der Methansulfonanilid-Struktur auftreten, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Amine und Thiole.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Derivate von Amsacrin mit veränderten chemischen Eigenschaften. Diese Derivate können unterschiedliche biologische Aktivitäten haben und werden oft auf ihre potenziellen therapeutischen Anwendungen untersucht .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Etoposide: Ein weiterer Topoisomerase-II-Inhibitor, der in der Chemotherapie eingesetzt wird.
Doxorubicin: Ein Anthracyclin-Antibiotikum, das in DNA interkaliert und Topoisomerase II hemmt.
Mitoxantron: Ein synthetisches Anthracendion mit ähnlichen DNA-interkalierenden Eigenschaften
Einzigartigkeit
Amsacrinhydrochlorid ist einzigartig aufgrund seiner spezifischen Struktur, die es ihm ermöglicht, effektiv in DNA zu interkalieren und Topoisomerase II zu hemmen. Im Gegensatz zu anderen ähnlichen Verbindungen hat this compound eine ausgeprägte Methansulfonanilid-Struktur, die zu seinem einzigartigen pharmakologischen Profil beiträgt. Seine Fähigkeit, reaktive Sauerstoffspezies zu erzeugen und Apoptose zu induzieren, unterscheidet es zusätzlich von anderen Topoisomerase-II-Inhibitoren .
Eigenschaften
IUPAC Name |
N-[4-(acridin-9-ylamino)-3-methoxyphenyl]methanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S.ClH/c1-27-20-13-14(24-28(2,25)26)11-12-19(20)23-21-15-7-3-5-9-17(15)22-18-10-6-4-8-16(18)21;/h3-13,24H,1-2H3,(H,22,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDISRLXRMMTXEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2037186 | |
| Record name | 4'-(Acridin-9-ylamino)-3'-methoxymethanesulfonanilide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2037186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54301-15-4 | |
| Record name | Amsacrine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54301-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Amsacrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054301154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m-Amsa hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141549 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4'-(Acridin-9-ylamino)-3'-methoxymethanesulfonanilide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2037186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amsacrine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMSACRINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U66HX4K4CO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


